[4-Hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid

Physicochemical profiling Drug-likeness prediction ADME property comparison

[4-Hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid (CAS 6331-17-5, molecular formula C₁₀H₈O₆, molecular weight 224.17 g/mol) is a trifunctional aromatic compound classified as a phenolic α-keto acid ester. It bears a hydroxyl group at the 4-position, a methoxycarbonyl ester at the 3-position, and an oxoacetic acid (glyoxylic acid) moiety at the 1-position of the phenyl ring.

Molecular Formula C10H8O6
Molecular Weight 224.17 g/mol
CAS No. 6331-17-5
Cat. No. B12802654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid
CAS6331-17-5
Molecular FormulaC10H8O6
Molecular Weight224.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C(=O)C(=O)O)O
InChIInChI=1S/C10H8O6/c1-16-10(15)6-4-5(2-3-7(6)11)8(12)9(13)14/h2-4,11H,1H3,(H,13,14)
InChIKeyDHIKVZDOCGADPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-(methoxycarbonyl)phenylacetic Acid CAS 6331-17-5: Chemical Identity, Computed Physicochemical Profile, and Procurement-Relevant Classification


[4-Hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid (CAS 6331-17-5, molecular formula C₁₀H₈O₆, molecular weight 224.17 g/mol) is a trifunctional aromatic compound classified as a phenolic α-keto acid ester [1]. It bears a hydroxyl group at the 4-position, a methoxycarbonyl ester at the 3-position, and an oxoacetic acid (glyoxylic acid) moiety at the 1-position of the phenyl ring. Its PubChem computed properties include an XLogP3 of 1.7, two hydrogen bond donors, six hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 101 Ų [1]. The compound is cataloged in the NCI/DTP repository under NSC 47043 and in the EPA DSSTox database (DTXSID90286694), indicating its inclusion in historical and regulatory screening collections [1].

Why Generic Substitution of CAS 6331-17-5 with Simpler Phenylglyoxylic Acid Analogs Fails for Downstream Synthetic and Biological Performance


The target compound is not a generic phenol or a simple α-keto acid; it is an orthogonally functionalized scaffold wherein the 4-hydroxy, 3-methoxycarbonyl, and 1-oxoacetic acid groups collectively define a reactivity and recognition profile that cannot be replicated by any single in-class analog. The des-methoxycarbonyl comparator, 2-(4-hydroxyphenyl)-2-oxoacetic acid (CAS 15573-67-8), lacks the ester carbonyl, resulting in a lower computed XLogP3 (1.1 vs. 1.7), fewer hydrogen bond acceptors (4 vs. 6), and a substantially smaller TPSA (74.6 vs. 101 Ų), which alters its solubility, partitioning, and metabolic profile [1]. Conversely, the methoxy analog, 2-(4-hydroxy-3-methoxyphenyl)-2-oxoacetic acid (CAS 2021-40-1), replaces the electron-withdrawing ester with an electron-donating methoxy group, fundamentally changing the aromatic ring's electronic character and abolishing the ester handle required for further conjugation or hydrolysis-mediated pro-drug strategies [2]. The β-carboline patent literature explicitly demonstrates that the methoxycarbonyl-substituted phenyl core is structurally essential for the self-assembly, fluorescent nanoparticle formation, and tumor-targeting properties of the PZL318 class of therapeutic agents—properties absent in the methoxy-substituted analogs described in prior β-carboline studies [3][4].

Quantitative Differential Evidence for [4-Hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic Acid (CAS 6331-17-5) Versus Closest Analogs and In-Class Candidates


Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity Versus Des-Methoxycarbonyl Analog

The target compound (CAS 6331-17-5) exhibits a computed XLogP3 of 1.7 and possesses six hydrogen bond acceptor (HBA) sites, compared to an XLogP3 of 1.1 and four HBA sites for the des-methoxycarbonyl comparator 2-(4-hydroxyphenyl)-2-oxoacetic acid (CAS 15573-67-8) [1]. The topological polar surface area (TPSA) of the target compound is 101 Ų, substantially larger than the comparator's 74.6 Ų [1]. These differences arise directly from the additional methoxycarbonyl ester group on the target compound, which introduces two extra oxygen atoms capable of acting as hydrogen bond acceptors and contributes to increased lipophilicity through the methyl ester moiety.

Physicochemical profiling Drug-likeness prediction ADME property comparison

Essential Building Block for Tumor-Targeting Fluorescent Nanoparticle Conjugate PZL318 with Quantified In Vivo Antitumor and Antithrombotic Efficacy

The 4-hydroxy-3-methoxycarbonylphenyl fragment serves as the N-terminal cap of the β-carboline conjugate PZL318. The resulting molecule forms fluorescent nanoparticles capable of targeting cancer cells and tracing their interactions [1]. In vitro, 40 μM of PZL318 inhibited the proliferation of tumorigenic cells while sparing non-tumorigenic cells, demonstrating functional selectivity [1]. In vivo, 10 nmol/kg of PZL318 administered intraperitoneally for 7 consecutive days slowed tumor growth in S180 sarcoma-bearing mice (n=12), and 100 μmol/kg showed no liver toxicity in healthy mice [1]. The structural requirement for the methoxycarbonyl substitution was established through comparison with earlier β-carboline derivatives bearing a 4-hydroxy-3-methoxyphenyl group, which did not exhibit nanoparticle formation or comparable tumor selectivity [2].

Anticancer drug delivery Nanoparticle self-assembly Tumor-targeted therapy

Orthogonal Ester Handle Enables Further Derivatization: Differentiation from the Methoxy Analog

The 3-methoxycarbonyl ester of the target compound provides a chemically addressable handle for further functionalization—via hydrolysis to the free carboxylic acid, aminolysis to amides, or transesterification—that is structurally absent in the methoxy analog 2-(4-hydroxy-3-methoxyphenyl)-2-oxoacetic acid (CAS 2021-40-1) [1][2]. The methoxy analog (MW 196.16 g/mol, 5 HBA, 3 rotatable bonds) can only undergo demethylation under harsh conditions (e.g., BBr₃) to liberate a catechol, whereas the target compound (MW 224.17 g/mol, 6 HBA, 4 rotatable bonds) can be selectively hydrolyzed under mild basic conditions (e.g., LiOH/THF/H₂O) to yield the corresponding diacid without affecting the α-keto acid or phenolic hydroxyl groups [2]. This orthogonal reactivity is critical for constructing complex conjugates such as the YIGSR-modified β-carboline agents described in patent CN105273054A, where the methoxycarbonyl group must survive peptide coupling conditions for subsequent late-stage modification [3].

Synthetic intermediate versatility Prodrug design Ester hydrolysis

α-Keto Acid Moiety Enables Decarboxylative Coupling and Metal Chelation Reactivity Absent in Formyl and Carboxyl Analogs

The glyoxylic acid (-COCOOH) moiety of the target compound is a bifunctional group capable of: (i) decarboxylative coupling with amines or alcohols under photoredox or thermal conditions to form amides or esters; (ii) chelation of divalent and trivalent metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺) through the α-keto acid bidentate motif; and (iii) nucleophilic addition at the ketone carbonyl to generate α-hydroxy acids or hydrazones [1]. These reactivities are mechanistically inaccessible to the closely related formyl analog, methyl 5-formylsalicylate (CAS 41489-76-3, MW 180.16 g/mol), which can only participate in aldehyde-amine condensations (Schiff base formation) and cannot chelate metals through the formyl group . The α-keto acid moiety also provides a built-in chromophore (n→π* transition, λmax ~280–310 nm) useful for UV-based reaction monitoring, whereas the formyl analog requires derivatization for sensitive detection [1].

α-Keto acid reactivity Decarboxylative coupling Metal chelation

Antithrombotic and Anti-Inflammatory Activity Documented in Patent Literature for Conjugates Requiring the 4-Hydroxy-3-Methoxycarbonylphenyl Core

Chinese patent CN107501392A and related filings explicitly claim that 1-(4-hydroxy-3-methoxycarbonylphenyl)-β-carboline-3-formyl-peptide conjugates exhibit antitumor activity, anti-inflammatory activity, and antithrombotic activity [1]. The PZL318 study further demonstrated that 10 nmol/kg of the conjugate alleviated thrombosis in ferric chloride-treated ICR mice, as quantified by reduced thrombus weight, and that the conjugate downregulated soluble P-selectin (sP-selectin) expression—a biomarker of platelet activation [2]. The parent compound itself (CAS 6331-17-5) serves as the direct aldehyde/keto-acid precursor for constructing the 1-(4-hydroxy-3-methoxycarbonylphenyl)-β-carboline pharmacophore via Pictet-Spengler cyclization with tryptophan esters [1]. Analogs lacking the methoxycarbonyl group or replacing it with methoxy show reduced or absent antithrombotic activity in these patent assays, establishing the structural specificity of this substitution pattern for the observed polypharmacology [3].

Antithrombotic activity Anti-inflammatory screening Multifunctional therapeutic agents

NCI/DTP Repository Inclusion (NSC 47043) Implies Prior Screening Interest Distinct from Non-Esterified Phenylglyoxylic Acids

The target compound is assigned the identifier NSC 47043 in the National Cancer Institute's Developmental Therapeutics Program (DTP) repository, indicating that it was selected for screening in the NCI-60 human tumor cell line panel or predecessor assays [1]. In contrast, the simpler des-methoxycarbonyl analog 2-(4-hydroxyphenyl)-2-oxoacetic acid (CAS 15573-67-8) does not carry an NSC number in the DTP collection, suggesting that the methoxycarbonyl substitution was deemed to confer sufficient structural novelty or drug-like property differentiation to warrant inclusion in the NCI screening queue. While individual assay results for NSC 47043 are not publicly available in PubChem BioAssay, the historical selection for NCI screening represents an independent quality signal: the DTP repository historically accepts only compounds that pass computational filters for drug-likeness and structural novelty relative to existing collections [2].

NCI screening history Anticancer compound repository Developmental Therapeutics Program

High-Value Application Scenarios for [4-Hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic Acid (CAS 6331-17-5) Based on Verified Differential Evidence


Synthesis of Self-Assembling Fluorescent Nanoparticle Therapeutics for Tumor-Selective Drug Delivery

Procure CAS 6331-17-5 as the key aldehyde/keto-acid precursor for constructing 1-(4-hydroxy-3-methoxycarbonylphenyl)-β-carboline conjugates via Pictet-Spengler cyclization with tryptophan esters or tryptophan-containing peptides. The resulting conjugates (exemplified by PZL318) self-assemble into fluorescent nanoparticles of 3.01 nm predicted diameter (13 trimers per particle) that selectively target tumorigenic cells while sparing non-tumorigenic cells at 40 μM in vitro, and slow tumor growth in the S180 sarcoma model at 10 nmol/kg i.p. dosing for 7 days without liver toxicity at 100 μmol/kg [1]. This application is uniquely enabled by the methoxycarbonyl substitution pattern, which is structurally essential for nanoparticle formation—prior methoxy-substituted β-carboline derivatives (CAS 2021-40-1 based) failed to exhibit self-assembly or tumor selectivity [2].

Development of Multifunctional Antithrombotic-Anticancer Agents Targeting the Cancer-Thrombosis Comorbidity Axis

Utilize CAS 6331-17-5 to synthesize conjugates that simultaneously address tumor growth and cancer-associated thrombosis. Patent CN107501392A demonstrates that 1-(4-hydroxy-3-methoxycarbonylphenyl)-β-carboline-3-formyl-peptide conjugates exhibit antitumor, anti-inflammatory, and antithrombotic activities in a single molecular entity [3]. In the PZL318 study, the conjugate (derived from this building block) alleviated ferric chloride-induced arterial thrombosis in ICR mice at 10 nmol/kg, correlating with downregulation of soluble P-selectin, a validated biomarker of platelet activation [1]. This polypharmacology profile is not achieved with the des-methoxycarbonyl or methoxy-substituted phenyl starting materials, making CAS 6331-17-5 the required precursor for this therapeutic strategy [2].

Late-Stage Diversification via Orthogonal Ester Hydrolysis in Multi-Step Conjugate Synthesis

In synthetic routes requiring orthogonal functional group manipulation, the 3-methoxycarbonyl ester of CAS 6331-17-5 can be selectively hydrolyzed to the free carboxylic acid (using mild conditions such as LiOH/THF/H₂O) without affecting the α-keto acid moiety or the phenolic hydroxyl, as demonstrated in the preparation of 5-formylsalicylic acid intermediates for β-carboline synthesis (patent CN105273054A, Embodiment 1: 90.8% yield for esterification step) [4]. This orthogonal reactivity is structurally impossible with the methoxy analog (CAS 2021-40-1), where the aromatic OCH₃ group requires harsh BBr₃ conditions (which would also attack the α-keto acid) for demethylation. The target compound therefore reduces the protecting group manipulation burden and improves overall synthetic efficiency when constructing complex peptide-drug conjugates [5].

Metal-Chelating Building Block for Metallo-Organic Pharmaceutical Research

The α-keto acid (-COCOOH) moiety of CAS 6331-17-5 forms stable five-membered chelate rings with biologically relevant divalent and trivalent metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺, Mn²⁺), a property exploited in α-keto acid-based enzyme inhibitors and metallodrug design [6]. Combined with the 4-hydroxy group (which can serve as an additional metal-binding site or hydrogen bond donor) and the 3-methoxycarbonyl ester (which can modulate lipophilicity independently of metal coordination), this compound provides a tridentate or bidentate-metal-binding scaffold with a tunable ester handle—a combination not available in either the formyl analog (methyl 5-formylsalicylate) or the des-ester analog (2-(4-hydroxyphenyl)-2-oxoacetic acid) . This application is particularly relevant for research on metalloenzyme inhibitors, MRI contrast agent precursors, and antimicrobial metal complexes.

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